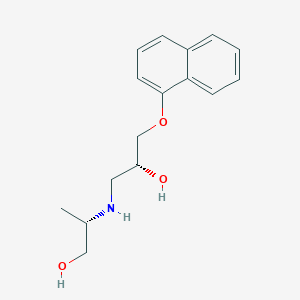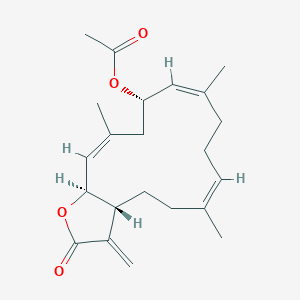![molecular formula C31H56N2O8 B217776 [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate CAS No. 104947-68-4](/img/structure/B217776.png)
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate, also known as acetyl shikonin butyrate, is a synthetic derivative of shikonin, a natural product obtained from the roots of Lithospermum erythrorhizon. Acetyl shikonin butyrate has been studied for its potential applications in various scientific fields due to its unique properties.
Mechanism of Action
The mechanism of action of [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various bacteria and viruses.
Biochemical and Physiological Effects:
Acetyl shikonin butyrate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce the expression of p53, a tumor suppressor protein, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. It also has a wide range of potential applications due to its anti-inflammatory, anti-bacterial, and anti-viral properties. However, its solubility in water is limited, which may pose a challenge for some experiments.
Future Directions
There are several potential future directions for research on [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate. One area of interest is its potential use as a natural dye in the textile industry. Another area of interest is its potential use as a cosmetic ingredient due to its anti-inflammatory and anti-aging properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and prevention.
Synthesis Methods
Acetyl shikonin butyrate can be synthesized from shikonin through a series of chemical reactions. The synthesis involves the [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoateation of the hydroxyl group at position 7 of shikonin and the butyrylation of the amino group at position 3 of the shikonin derivative. The final product is a yellow-orange powder that is soluble in organic solvents.
Scientific Research Applications
Acetyl shikonin butyrate has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its potential use as a natural dye and as a cosmetic ingredient.
properties
CAS RN |
104947-68-4 |
|---|---|
Product Name |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
Molecular Formula |
C31H56N2O8 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
InChI |
InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+ |
InChI Key |
NKASPYGDXVCCTA-LVZFUZTISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(/C=C/C(C)C)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
synonyms |
(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate bengamide A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




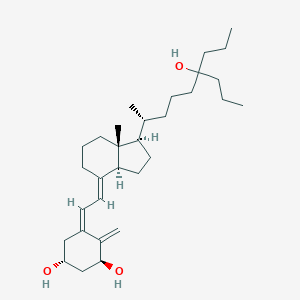
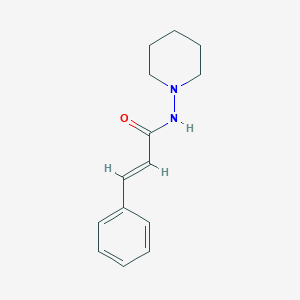
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
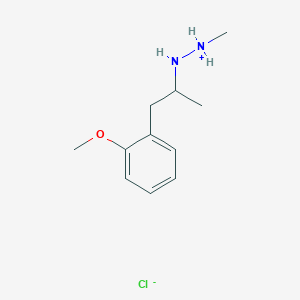
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

